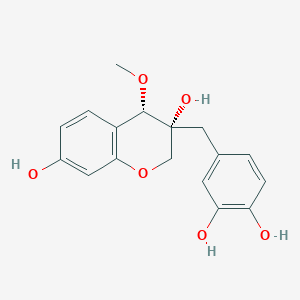

4-O-méthylsappanol

Vue d'ensemble

Description

4-O-methylsappanol is a natural product found in Alpinia japonica, Biancaea sappan, and Biancaea decapetala with data available.

Applications De Recherche Scientifique

Propriétés analgésiques

4-O-méthylsappanol: a été étudié pour ses effets analgésiques potentiels. Ce composé peut interagir avec les récepteurs de la douleur ou les voies inflammatoires de l'organisme pour réduire les sensations de douleur, ce qui en fait un sujet d'intérêt pour le développement de nouveaux médicaments contre la douleur {svg_1}.

Activité anti-inflammatoire

La recherche suggère que This compound pourrait avoir des propriétés anti-inflammatoires. Il pourrait inhiber les enzymes clés ou les molécules de signalisation impliquées dans l'inflammation, offrant une base pour de nouveaux médicaments anti-inflammatoires {svg_2}.

Effets antioxydants

La capacité antioxydante de This compound est un autre domaine d'intérêt. En neutralisant les radicaux libres, ce composé pourrait contribuer à prévenir les maladies liées au stress oxydatif, notamment les maladies neurodégénératives {svg_3}.

Potentiel antimicrobien

Des études ont exploré le potentiel antimicrobien de This compound contre divers agents pathogènes. Sa capacité à perturber les parois cellulaires microbiennes ou à interférer avec les processus vitaux pourrait conduire à de nouveaux agents antimicrobiens {svg_4}.

Recherche anticancéreuse

This compound: fait l'objet de recherches pour ses propriétés anticancéreuses. Il peut induire l'apoptose ou inhiber la prolifération cellulaire dans les cellules cancéreuses, ce qui est crucial pour le développement de nouvelles thérapies anticancéreuses {svg_5}.

Effets immunomodulateurs

Ce composé s'est avéré prometteur dans la modulation du système immunitaire. Il pourrait renforcer ou supprimer les réponses immunitaires, ce qui le rend pertinent pour le traitement des maladies auto-immunes ou en immunothérapie {svg_6}.

Applications neuroprotectrices

Il existe un intérêt pour This compound pour ses avantages neuroprotecteurs potentiels. Il pourrait protéger les cellules neuronales des dommages ou de la mort, ce qui est important pour le traitement de maladies comme la maladie d'Alzheimer {svg_7}.

Santé cardiovasculaire

Enfin, This compound peut avoir des applications dans la santé cardiovasculaire. Ses effets sur les vaisseaux sanguins ou les cellules du muscle cardiaque pourraient être bénéfiques pour prévenir ou traiter les maladies cardiaques {svg_8}.

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

4-O-Methylsappanol is a natural isoflavonoid with antifungal activities . It shows activity against Beauveria bassiana , a fungus that is used as a biological insecticide. Additionally, 4-O-Methylsappanol strongly suppresses Melanin synthesis in HMV-II cells , indicating its potential role in skin pigmentation and related disorders.

Mode of Action

It is known to suppress melanin synthesis in hmv-ii cells . Melanin is a pigment responsible for the color of the skin, hair, and eyes. By suppressing its synthesis, 4-O-Methylsappanol may influence skin pigmentation.

Biochemical Pathways

Its ability to suppress melanin synthesis suggests that it may interfere with the biochemical pathways involved in melanin production .

Result of Action

The primary result of 4-O-Methylsappanol’s action is its antifungal activity and its ability to suppress melanin synthesis . This could potentially lead to changes in skin pigmentation and could have implications for the treatment of skin disorders related to pigmentation.

Analyse Biochimique

Biochemical Properties

4-O-Methylsappanol plays a significant role in various biochemical reactions. It exhibits antifungal activity by interacting with fungal enzymes and proteins, particularly those involved in melanin synthesis. For instance, 4-O-Methylsappanol strongly suppresses melanin synthesis in HMV-II cells, a human malignant melanoma cell line . Additionally, it shows moderate cytotoxicity with an IC50 value of 20.2 µM in these cells .

Cellular Effects

4-O-Methylsappanol influences several cellular processes. In HMV-II cells, it inhibits melanin synthesis, which is crucial for its antifungal activity . Moreover, it has been shown to exhibit cytoprotective effects against glutamate-induced oxidative stress in HT22 cells, a mouse hippocampal cell line . This protective effect is mediated through the induction of heme oxygenase-1 (HO-1), an enzyme involved in the cellular defense against oxidative damage .

Molecular Mechanism

At the molecular level, 4-O-Methylsappanol exerts its effects through various mechanisms. It binds to and inhibits enzymes involved in melanin synthesis, thereby reducing melanin production in HMV-II cells . Additionally, it induces the expression of HO-1 in HT22 cells, providing protection against oxidative stress . These interactions highlight the compound’s potential as a therapeutic agent for conditions involving oxidative damage and melanin overproduction.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-O-Methylsappanol have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that 4-O-Methylsappanol maintains its cytoprotective and antifungal activities, although the extent of these effects may diminish with prolonged exposure .

Dosage Effects in Animal Models

The effects of 4-O-Methylsappanol vary with different dosages in animal models. At lower doses, the compound exhibits significant antifungal and cytoprotective activities without notable adverse effects . At higher doses, it may cause cytotoxicity and other toxic effects . These findings underscore the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

4-O-Methylsappanol is involved in several metabolic pathways. It interacts with enzymes such as tyrosinase, which plays a role in melanin synthesis . The compound’s inhibitory effect on tyrosinase activity leads to reduced melanin production, highlighting its potential as a skin-lightening agent . Additionally, 4-O-Methylsappanol may influence other metabolic pathways related to oxidative stress and cellular defense mechanisms .

Transport and Distribution

Within cells and tissues, 4-O-Methylsappanol is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as melanin-producing cells and regions affected by oxidative stress . The compound’s distribution is crucial for its biological activity and therapeutic potential.

Subcellular Localization

4-O-Methylsappanol is localized to specific subcellular compartments, where it exerts its effects. In melanin-producing cells, it targets the melanosomes, the organelles responsible for melanin synthesis . Additionally, in cells experiencing oxidative stress, 4-O-Methylsappanol may localize to the cytoplasm and mitochondria, where it induces the expression of protective enzymes like HO-1 . These localization patterns are essential for the compound’s efficacy in various biological contexts.

Propriétés

IUPAC Name |

(3R,4S)-3-[(3,4-dihydroxyphenyl)methyl]-4-methoxy-2,4-dihydrochromene-3,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O6/c1-22-16-12-4-3-11(18)7-15(12)23-9-17(16,21)8-10-2-5-13(19)14(20)6-10/h2-7,16,18-21H,8-9H2,1H3/t16-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHDPKXQKOWHDNA-DLBZAZTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C2=C(C=C(C=C2)O)OCC1(CC3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1C2=C(C=C(C=C2)O)OC[C@@]1(CC3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological activity of 4-O-methylsappanol?

A1: 4-O-methylsappanol has been identified as a potential melanin synthesis inhibitor. In a study using cultured human melanoma HMV-II cells, 4-O-methylsappanol demonstrated significant suppression of melanin production with an EC50 value of 4.6 ± 0.7 µM. [] This suggests its potential application in cosmetics for skin lightening purposes.

Q2: What is known about the mechanism of action of 4-O-methylsappanol in melanin synthesis inhibition?

A2: While 4-O-methylsappanol effectively suppresses melanin synthesis, its exact mechanism of action remains unclear. Further research is needed to elucidate its specific interactions with molecular targets involved in melanogenesis.

Q3: What other biological activities have been reported for 4-O-methylsappanol?

A3: Besides its melanin synthesis inhibition, 4-O-methylsappanol has not shown significant neuroprotective effects against glutamate-induced cytotoxicity in HT22 cells, unlike its analog sappanchalcone. []

Q4: What is the chemical structure and formula of 4-O-methylsappanol?

A4: 4-O-methylsappanol is a homoisoflavonoid. While its full spectroscopic data is not provided in the provided abstracts, its structure is characterized by a chroman ring system with a phenyl group attached at the 3-position and a methoxy group at the 4-position. Its absolute configuration has been determined through chemical transformations and analysis of its optical properties. []

Q5: How was 4-O-methylsappanol isolated from its natural source?

A5: 4-O-methylsappanol was isolated from the heartwood of Caesalpinia sappan L. using bioassay-guided fractionation. [] Another study successfully separated 4-O-methylsappanol from other homoisoflavonoids in Caesalpinia sappan using high-speed counter-current chromatography (HSCCC). [] This technique proved to be efficient for obtaining a high purity of the compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3S,4aR,5S,6R,6aR,10R,10aS,10bR)-5,10-dibenzoyloxy-4a,6a,7,10b-tetramethyl-2'-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4'-oxolane]-6-yl] pyridine-3-carboxylate](/img/structure/B1179327.png)

![2-[(4-Fluorophenyl)sulfanyl]-5-nitrobenzoic acid](/img/structure/B1179336.png)